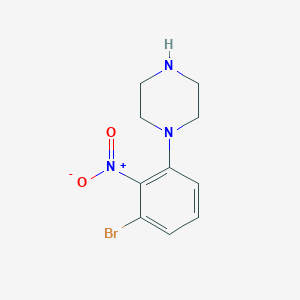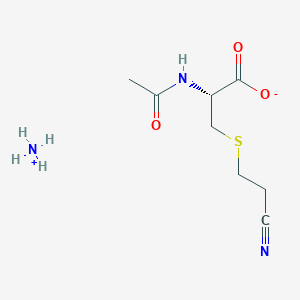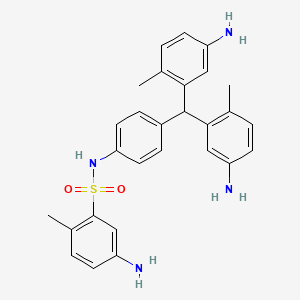![molecular formula C15H21NO4S B1384791 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 936497-88-0](/img/structure/B1384791.png)
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Descripción general
Descripción
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (6-tBu-3E-4,5-DHTP) is an organic compound with interesting properties that make it useful for various scientific applications. It is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It contains two tert-butyl groups, one ethyl group, and two carboxylate groups, and is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound has been studied extensively in recent years due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. It is then coupled with aromatic aldehydes to form Schiff base compounds. These compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The X-ray crystallographic analysis provides insight into the molecular and crystal structure, including the presence of intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Synthesis of Other Compounds
- This compound serves as a precursor in the synthesis of various other compounds. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates and ethyl 4,6-diamino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates illustrates its utility in generating novel chemical structures (Maruoka, Yamagata, & Yamazaki, 1993).
Chemical Transformations
- Research also includes the chemical transformations of related compounds. For instance, ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is a compound that undergoes various treatments such as acylation and decarboxylation, demonstrating the potential for diverse chemical modifications and applications (Mironovich, Kostina, & Bozhok, 2012).
Crystallographic Studies
- Crystallographic studies of related compounds, such as ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and its derivatives, help in understanding the structure-activity relationship. These studies can provide insights into how different substituents affect molecular conformation and potential biological activity (Orsini, Benetollo, Bombieri, & Mosti, 1990).
Análisis Bioquímico
Biochemical Properties
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as G protein-coupled receptor kinase 2 (GRK2), where it acts as an ATP-mimetic kinase inhibitor . The compound’s interaction with GRK2 involves hydrogen bond donor-acceptor hinge binder motifs, which are crucial for its inhibitory activity. Additionally, it may interact with other proteins and biomolecules involved in cellular signaling pathways, contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GRK2 can lead to altered signaling pathways that affect cellular responses to external stimuli . This compound may also impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding pocket of GRK2, forming hydrogen bonds with the hinge region of the kinase . This binding inhibits the kinase’s activity, preventing phosphorylation of downstream targets and altering cellular signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes . Threshold effects are also noted, where a minimum concentration is required to achieve the desired biochemical activity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXXUURJECEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650650 | |
| Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936497-88-0 | |
| Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)


![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)


![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

